Cas no 85026-55-7 (Rosin)

Rosin structure
Rosin structure
Produktname:Rosin
CAS-Nr.:85026-55-7
MF:C15H20O6
MW:296.315705299377
MDL:MFCD23103373
CID:725318
PubChem ID:329825071

Rosin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • trans-Cinnamyl β-D-glucopyranoside
    • CHINESE GUM ROSIN
    • COLOPHONY
    • COLOPHONIUM
    • FF WOOD ROSIN
    • HYDROGENATED ROSIN
    • SALISOROSIDES ROSAVIN
    • ROSIN, WOOD
    • ROSIN WW
    • (2E)-3-phenylprop-2-en-1-yl beta-D-glucopyranoside
    • b-D-Glucopyranoside,(2E)-3-phenyl-2-propen-1-yl
    • ROSIN
    • ROSIN(P) PrintBack
    • (2E)-3-Phenyl-2-propen-1-yl beta-D-glucopyranoside
    • Rosin soap (disproportionated) solution
    • salidroside I
    • trans-Cinnamyl ?-D-glucopyranoside
    • (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol
    • Chinese rosin W
    • Rosin X
    • Trans-cinnamyl O-β-D-glucopyranoside
    • beta-D-Glucopyranoside,(2E)-3-phenyl-2-propenyl
    • beta-D-Glucopyranoside, 3-phenyl-2-propenyl, (E)-
    • KHPCPRHQVVSZAH-GUNCLKARSA-N
    • 3-Phenylallyl beta-D-glucopyranoside
    • 3-Phenyl-2-propenyl beta-D-glucopyranoside
    • N2694
    • (E)-3-phenyl-2-prop
    • (2E)-3-Phenyl-2-propen-1-yl β-D-glucopyranoside (ACI)
    • β-D-Glucopyranoside, (2E)-3-phenyl-2-propenyl (9CI)
    • β-D-Glucopyranoside, 3-phenyl-2-propenyl, (E)- (ZCI)
    • Rosin (glycoside)
    • .BETA.-D-GLUCOPYRANOSIDE, (2E)-3-PHENYL-2-PROPENYL
    • Q-100859
    • 69306-80-5
    • CHEMBL4175856
    • (2E)-3-PHENYL-2-PROPEN-1-YL .BETA.-D-GLUCOPYRANOSIDE
    • beta-D-Glucopyranoside, (2E)-3-phenyl-2-propenyl
    • 3-Phenyl-2-propenylbeta-D-glucopyranoside
    • SCHEMBL15641934
    • CS-0009048
    • (E)-3-phenyl-2-propenyl beta-D-glucopyranoside
    • AKOS016009311
    • ROSIN (CHEMICAL)
    • Rosin, >=95% (HPLC)
    • SCHEMBL15641935
    • UNII-SVS3GU8AY8
    • Q15424776
    • HY-N0508
    • AS-84060
    • DTXSID60904535
    • 85026-55-7
    • .BETA.-D-GLUCOPYRANOSIDE, 3-PHENYL-2-PROPENYL, (E)-
    • 8052-47-9
    • SVS3GU8AY8
    • MFCD23103373
    • .BETA.-D-GLUCOPYRANOSIDE, (2E)-3-PHENYL-2-PROPEN-1-YL
    • TRANS-CINNAMYL .BETA.-D-GLUCOPYRANOSIDE
    • (-)-Rosin
    • trans-Cinnamyl beta-D-glucopyranoside
    • DA-57523
    • Rosin
    • MDL: MFCD23103373
    • Inchi: 1S/C15H20O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h1-7,11-19H,8-9H2/b7-4+/t11-,12-,13+,14-,15-/m1/s1
    • InChI-Schlüssel: KHPCPRHQVVSZAH-GUNCLKARSA-N
    • Lächelt: O([C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)C/C=C/C1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 296.125988g/mol
  • Oberflächenladung: 0
  • XLogP3: -0.1
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Anzahl drehbarer Bindungen: 5
  • Monoisotopenmasse: 296.125988g/mol
  • Monoisotopenmasse: 296.125988g/mol
  • Topologische Polaroberfläche: 99.4Ų
  • Schwere Atomanzahl: 21
  • Komplexität: 328
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Molekulargewicht: 296.31

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.36
  • Schmelzpunkt: 75-81 °C
  • Siedepunkt: 542.4 °C at 760 mmHg
  • Flammpunkt: 180 °C
  • Brechungsindex: 1.613
  • Löslichkeit: chloroform: 0.1 g/mL, clear, strongly yellow
  • PSA: 99.38000
  • LogP: -0.48370

Rosin Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:1
  • Code der Gefahrenkategorie: 43
  • Sicherheitshinweise: S24; S37
  • FLUKA MARKE F CODES:10-21
  • RTECS:VL0480000
  • Identifizierung gefährlicher Stoffe: Xi
  • Lagerzustand:2-8°C
  • Risikophrasen:R43

Rosin Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
R213125-10mg
Rosin
85026-55-7
10mg
$1217.00 2023-05-17
BAI LING WEI Technology Co., Ltd.
330841-5MG
Rosin, 98%, from Rhodiola rosea L.
85026-55-7 98%
5MG
¥ 1696 2022-04-26
TRC
R213125-5mg
Rosin
85026-55-7
5mg
$689.00 2023-05-17
Chengdu Biopurify Phytochemicals Ltd
BP1222-100mg
Rosin
85026-55-7 98%
100mg
$650 2023-09-20
DC Chemicals
DCM-035-20 mg
Rosin
85026-55-7 >98%, Standard References Grade
20mg
$280.0 2022-02-28
MedChemExpress
HY-N0508-10mg
Rosin
85026-55-7 98.93%
10mg
¥1525 2024-07-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL89902-10MG
85026-55-7
10MG
¥7293.78 2023-01-14
ChemFaces
CFN99180-10mg
Rosin
85026-55-7 >=98%
10mg
$318 2021-07-22
ChromaDex Standards
ASB-00018367-005-5mg
ROSIN
85026-55-7 %
5mg
$236.00 2023-10-25
BAI LING WEI Technology Co., Ltd.
A01330841-5mg
Rosin
85026-55-7 98%
5mg
¥1696 2023-11-24

Rosin Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Toluene ;  4 h, 80 °C
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  -20 °C; 2 h, -20 °C
1.3 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -20 °C; 1 h, -20 °C
1.4 Reagents: Triethylamine
1.5 Reagents: Sodium methoxide Solvents: Methanol ,  Dichloromethane ;  2 h, rt
1.6 Reagents: Dowex 50W ;  pH 7
Referenz
Synthesis of some phenylpropanoid glycosides (PPGs) and their acetylcholinesterase/xanthine oxidase inhibitory activities
Li, Xiao-Dong; et al, Molecules, 2011, 16, 3580-3596

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Glucosidase, β- Solvents: Water ;  12 h, pH 5, 70 °C
Referenz
Synthesis of alkyl β-glucosides by transglucosylation using Pyrococcus furiosus β-glucosidase immobilized onto gelatin gel
Matsushita, Yoh-ichi; et al, Letters in Organic Chemistry, 2009, 6(2), 115-119

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Glucosidase, β- Solvents: tert-Butanol ,  Water ;  48 h, 50 °C
Referenz
Facile synthesis of alkyl β-D-glucopyranosides from D-glucose and the corresponding alcohols using fruit seed meals
Lu, Wen-Ya; et al, Journal of Molecular Catalysis B: Enzymatic, 2007, 44(2), 72-77

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Glucosidase, β- ,  ENTP 4000 (resin polymer support) Solvents: tert-Butanol ,  Water ;  7 d, 50 °C
Referenz
Synthesis of naturally occurring β-D-glucopyranoside based on enzymatic β-glycosidation
Akita, Hiroyuki; et al, Journal of Molecular Catalysis B: Enzymatic, 2006, 40(1-2), 8-15

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Sodium methoxide Solvents: Methanol ,  Dichloromethane ;  overnight, rt
Referenz
Method for preparing rosavin derivatives of Rhodiola rosea and its application
, China, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Ethanol ,  Water ;  7 - 10 d, rt
Referenz
Enhancing the production of cinnamyl glycosides in compact callus aggregate cultures of Rhodiola rosea by biotransformation of cinnamyl alcohol
Gyoergy, Zsuzsanna; et al, Plant Science (Amsterdam, 2004, 166(1), 229-236

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
Referenz
Simple synthesis of phenylpropenoid β-D-glucopyranoside congeners based on Mizoroki-Heck type reaction of organoboron reagents
Kishida, Masashi; et al, Tetrahedron Letters, 2005, 46(23), 4123-4125

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Cellobiose phosphorylase Solvents: Water ;  48 h, pH 6.5, 50 °C
Referenz
Chemoenzymatic Synthesis of β-D-Glucosides using Cellobiose Phosphorylase from Clostridium thermocellum
De Winter, Karel; et al, Advanced Synthesis & Catalysis, 2015, 357(8), 1961-1969

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 3 d, 50 °C
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  1 h, rt
3.1 Reagents: Cupric acetate ,  Lithium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  1.5 h, 100 °C; 100 °C → rt
4.1 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, rt
4.2 Reagents: Amberlyst 15
Referenz
Simple preparation of phenylpropenoid β-D-glucopyranoside congeners by Mizoroki-Heck type reaction using organo-boron reagents
Kishida, Masashi; et al, Tetrahedron, 2005, 61(44), 10559-10568

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Lithium bromide Solvents: Acetonitrile ,  Water ;  24 h, rt
Referenz
Liquid crystal behavior of three novel glycosides
Abeyrathne, A. R. N. M.; et al, Journal of the National Science Foundation of Sri Lanka, 2012, 40(2), 115-121

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Ethanol ,  Water ;  2 w, rt
Referenz
Enhanced Biotransformation Capacity of Rhodiola rosea Callus Cultures for Glycosid Production
Gyoergy, Zsuzsanna; et al, Plant Cell, 2005, 83(2), 129-135

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  4 h, rt
2.1 Solvents: Toluene ;  4 h, 80 °C
2.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  -20 °C; 2 h, -20 °C
2.3 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -20 °C; 1 h, -20 °C
2.4 Reagents: Triethylamine
2.5 Reagents: Sodium methoxide Solvents: Methanol ,  Dichloromethane ;  2 h, rt
2.6 Reagents: Dowex 50W ;  pH 7
Referenz
Synthesis of some phenylpropanoid glycosides (PPGs) and their acetylcholinesterase/xanthine oxidase inhibitory activities
Li, Xiao-Dong; et al, Molecules, 2011, 16, 3580-3596

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Glycerol ,  Sulfuric acid magnesium salt (1:1) ,  Calcium chloride ;  10 h, 37 °C
Referenz
Producing Gram-Scale Unnatural Rosavin Analogues from Glucose by Engineered Escherichia coli
Bi, Huiping ; et al, ACS Synthetic Biology, 2019, 8(8), 1931-1940

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Glucosidase, β-
Referenz
Chemo-enzymatic syntheses of naturally occurring β-glucosides
Akita, Hiroyuki; et al, Tetrahedron: Asymmetry, 1999, 10(12), 2429-2439

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Cupric acetate ,  Lithium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  1.5 h, 100 °C; 100 °C → rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, rt
2.2 Reagents: Amberlyst 15
Referenz
Simple preparation of phenylpropenoid β-D-glucopyranoside congeners by Mizoroki-Heck type reaction using organo-boron reagents
Kishida, Masashi; et al, Tetrahedron, 2005, 61(44), 10559-10568

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Trimethylsilyl triflate ;  30 min, cooled; rt
1.3 Reagents: Triethylamine
2.1 Catalysts: Sodium methoxide Solvents: Methanol ,  Dichloromethane ;  overnight, rt
Referenz
Method for preparing rosavin derivatives of Rhodiola rosea and its application
, China, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  6 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Triethylamine ,  Lithium bromide Solvents: Acetonitrile ,  Water ;  24 h, rt
Referenz
Liquid crystal behavior of three novel glycosides
Abeyrathne, A. R. N. M.; et al, Journal of the National Science Foundation of Sri Lanka, 2012, 40(2), 115-121

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Cupric acetate ,  Lithium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  1 - 2 h, 60 - 100 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
Referenz
Simple synthesis of phenylpropenoid β-D-glucopyranoside congeners based on Mizoroki-Heck type reaction of organoboron reagents
Kishida, Masashi; et al, Tetrahedron Letters, 2005, 46(23), 4123-4125

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane
2.1 Solvents: Dichloromethane ;  30 min, rt
2.2 Reagents: Trimethylsilyl triflate ;  30 min, cooled; rt
2.3 Reagents: Triethylamine
3.1 Catalysts: Sodium methoxide Solvents: Methanol ,  Dichloromethane ;  overnight, rt
Referenz
Method for preparing rosavin derivatives of Rhodiola rosea and its application
, China, , ,

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  1 h, rt
2.1 Reagents: Cupric acetate ,  Lithium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  1.5 h, 100 °C; 100 °C → rt
3.1 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, rt
3.2 Reagents: Amberlyst 15
Referenz
Simple preparation of phenylpropenoid β-D-glucopyranoside congeners by Mizoroki-Heck type reaction using organo-boron reagents
Kishida, Masashi; et al, Tetrahedron, 2005, 61(44), 10559-10568

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Solvents: Pyridine ;  30 min, 0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Water ;  30 min, rt
1.3 Reagents: Acetic anhydride ,  Hydrogen bromide Solvents: Acetic acid ,  Dichloromethane ;  24 h, 34 °C
1.4 Reagents: Water Catalysts: Sodium iodide Solvents: Acetone ;  2 - 3 d, 30 °C
2.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  4 h, rt
3.1 Solvents: Toluene ;  4 h, 80 °C
3.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  -20 °C; 2 h, -20 °C
3.3 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -20 °C; 1 h, -20 °C
3.4 Reagents: Triethylamine
3.5 Reagents: Sodium methoxide Solvents: Methanol ,  Dichloromethane ;  2 h, rt
3.6 Reagents: Dowex 50W ;  pH 7
Referenz
Synthesis of some phenylpropanoid glycosides (PPGs) and their acetylcholinesterase/xanthine oxidase inhibitory activities
Li, Xiao-Dong; et al, Molecules, 2011, 16, 3580-3596

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  overnight, rt
2.1 Reagents: Cupric acetate ,  Lithium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  1 - 2 h, 60 - 100 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
Referenz
Simple synthesis of phenylpropenoid β-D-glucopyranoside congeners based on Mizoroki-Heck type reaction of organoboron reagents
Kishida, Masashi; et al, Tetrahedron Letters, 2005, 46(23), 4123-4125

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: ENTP 4000 Catalysts: Glucosidase, β- Solvents: Water ;  72 h, 50 °C
2.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  overnight, rt
3.1 Reagents: Cupric acetate ,  Lithium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  1 - 2 h, 60 - 100 °C
4.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
Referenz
Simple synthesis of phenylpropenoid β-D-glucopyranoside congeners based on Mizoroki-Heck type reaction of organoboron reagents
Kishida, Masashi; et al, Tetrahedron Letters, 2005, 46(23), 4123-4125

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, rt
1.2 Reagents: Amberlyst 15
Referenz
Simple preparation of phenylpropenoid β-D-glucopyranoside congeners by Mizoroki-Heck type reaction using organo-boron reagents
Kishida, Masashi; et al, Tetrahedron, 2005, 61(44), 10559-10568

Rosin Raw materials

Rosin Preparation Products

Rosin Lieferanten

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:85026-55-7)Rosin
Bestellnummer:TB00791
Bestandsstatus:in Stock
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Reinheit:>98%
Preisinformationen zuletzt aktualisiert:Tuesday, 21 January 2025 17:56
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